molecular formula C13H12BrN3 B15200490 pyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine hydrobromide

pyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine hydrobromide

Katalognummer: B15200490
Molekulargewicht: 290.16 g/mol
InChI-Schlüssel: HTADTGFUSVIDAU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine hydrobromide is a heterocyclic compound that belongs to the class of benzodiazepines This compound is characterized by its unique fused ring structure, which includes a pyridine ring fused to a benzodiazepine core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of pyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine hydrobromide typically involves the condensation of o-bromomethylbenzonitrile and α-bromo-o-cyanophenylmethane with 2-aminopyridines . This reaction proceeds through the formation of quaternary 2-aminopyridinium salts as intermediates . The reaction conditions often include the use of organic solvents and controlled temperatures to facilitate the condensation process.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Pyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine hydrobromide can undergo various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are tailored to the specific type of reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrido[1,2-b][2,4]benzodiazepin-6(11H)-one, while reduction may produce a dihydro derivative of the compound .

Wissenschaftliche Forschungsanwendungen

Pyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine hydrobromide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of pyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to pyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine hydrobromide include other benzodiazepine derivatives, such as:

Uniqueness

This compound is unique due to its specific fused ring structure and the presence of an imine group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Eigenschaften

Molekularformel

C13H12BrN3

Molekulargewicht

290.16 g/mol

IUPAC-Name

11H-pyrido[1,2-b][2,4]benzodiazepin-6-imine;hydrobromide

InChI

InChI=1S/C13H11N3.BrH/c14-13-11-6-2-1-5-10(11)9-16-8-4-3-7-12(16)15-13;/h1-8,14H,9H2;1H

InChI-Schlüssel

HTADTGFUSVIDAU-UHFFFAOYSA-N

Kanonische SMILES

C1C2=CC=CC=C2C(=N)N=C3N1C=CC=C3.Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.